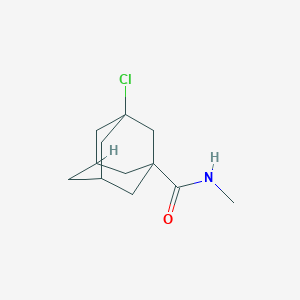
3-chloro-N-methyladamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-methyladamantane-1-carboxamide is a chemical compound that belongs to the adamantane family. It is also known as amantadine or Symmetrel. This compound has been widely used in scientific research for its unique properties and potential applications in various fields.
作用机制
The mechanism of action of 3-chloro-N-methyladamantane-1-carboxamide is not fully understood. However, it is believed to inhibit the replication of viruses by interfering with the viral uncoating process. This compound has also been shown to inhibit the activity of the M2 ion channel of the influenza A virus.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an improvement in mood and cognitive function. This compound has also been shown to have antiparkinsonian effects, as it can increase the activity of dopamine in the brain.
实验室实验的优点和局限性
One of the main advantages of using 3-chloro-N-methyladamantane-1-carboxamide in lab experiments is its unique properties and potential applications. This compound has been shown to be effective against a variety of viruses, making it a valuable tool for virology research. However, one of the limitations of using this compound is its potential toxicity. It can cause adverse effects, such as nausea, vomiting, and seizures, at high doses.
未来方向
There are many future directions for research on 3-chloro-N-methyladamantane-1-carboxamide. One of the most important areas of research is the development of new antiviral therapies based on this compound. It has also been suggested that this compound may have potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the potential applications of this compound in these areas.
Conclusion:
In conclusion, this compound is a unique chemical compound that has many potential applications in scientific research. Its unique properties and potential applications make it a valuable tool for virology research and other areas of research. Further research is needed to fully understand the potential applications of this compound in various fields.
合成方法
The synthesis of 3-chloro-N-methyladamantane-1-carboxamide is a multistep process that involves the reaction of adamantane with various reagents. One of the most commonly used methods for synthesizing this compound is the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-chloroadamantane. The resulting compound is then reacted with methylamine to form this compound.
科学研究应用
3-chloro-N-methyladamantane-1-carboxamide has been widely used in scientific research for its unique properties and potential applications. One of the most important applications of this compound is in the field of virology. It has been shown to be effective against a variety of viruses, including influenza A virus, human immunodeficiency virus (HIV), and hepatitis C virus (HCV).
属性
IUPAC Name |
3-chloro-N-methyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-14-10(15)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDPKFRFXHFGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC3CC(C1)CC(C3)(C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

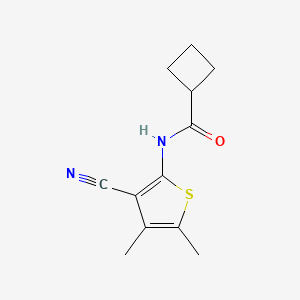
![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B7558347.png)
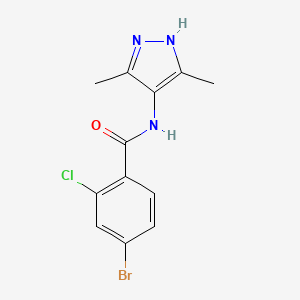
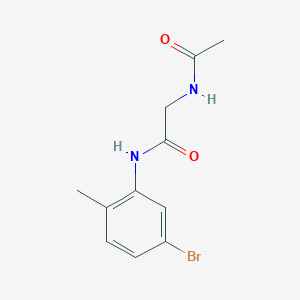

![[2-(Cyclohexylmethylamino)-2-oxoethyl] 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoate](/img/structure/B7558379.png)
![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)

![Ethyl 1,3-dimethyl-2,4-dioxo-7-phenyl-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7558399.png)
![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
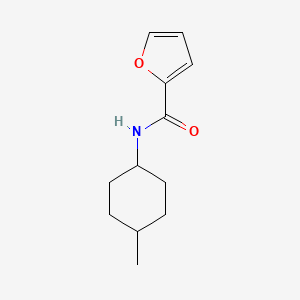
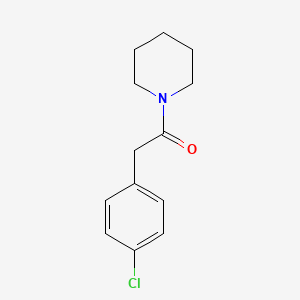
![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)
![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)